molecular formula C13H8F4N2O B1389659 2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1214365-98-6

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B1389659
CAS RN: 1214365-98-6
M. Wt: 284.21 g/mol
InChI Key: LQJZWSJVSLCHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide” is a chemical compound. It has an empirical formula of C9H5F4N . The compound is a solid in physical form .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported to be a useful method in the synthesis of similar compounds . Additionally, the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones has been used in the synthesis of 4-trifluoromethyl 2-pyrones .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide” can be analyzed using various techniques. For instance, 19F-centred NMR analysis can be used to determine the structure of mono-fluorinated compounds .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide” can be complex. For example, the protodeboronation of pinacol boronic esters has been reported to be a useful method in the synthesis of similar compounds . Additionally, the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones has been used in the synthesis of 4-trifluoromethyl 2-pyrones .


Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has an empirical formula of C9H5F4N . The melting point of a similar compound, 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid, is reported to be 116°C .

properties

IUPAC Name

2-(4-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O/c14-8-3-1-7(2-4-8)11-9(12(18)20)5-6-10(19-11)13(15,16)17/h1-6H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJZWSJVSLCHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=N2)C(F)(F)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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